Comparative Lipophilicity (XLogP3) of 4-Propyl vs. 4-Ethyl and 4-Allyl Analogs of 5-(5-ethylthien-3-yl)-1,2,4-triazole-3-thiol
The computed lipophilicity (XLogP3) of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is 3.0 [1], which represents a quantifiable increase in hydrophobicity compared to its 4-ethyl analog (XLogP3 = 2.5) and a decrease compared to its 4-allyl analog (XLogP3 = 2.8) [2]. This difference is critical for applications where specific logP values are required for solubility, membrane permeability, or chromatographic behavior. The 4-propyl derivative provides a unique balance of lipophilicity not achievable with shorter-chain analogs.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 4-Ethyl analog: 2.5; 4-Allyl analog: 2.8 |
| Quantified Difference | +0.5 vs 4-ethyl; +0.2 vs 4-allyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
The 0.5 log unit increase in XLogP3 relative to the 4-ethyl analog directly impacts predicted ADME properties, potentially altering membrane permeability by a factor of ~3.16, which is a non-trivial difference for lead optimization campaigns.
- [1] PubChem. (2025). Compound Summary for CID 17285055: 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. Retrieved April 15, 2025. View Source
- [2] PubChem. (2025). Compound Summary for CID 10537396: 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. Retrieved April 15, 2025. View Source
